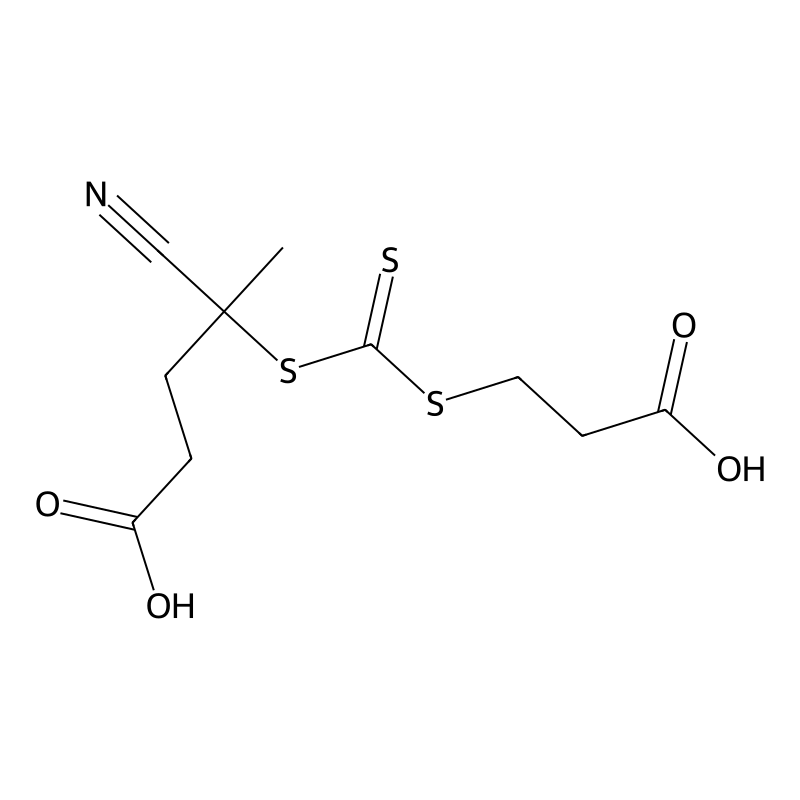

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid is a synthetic compound classified as a trithiocarbonate and a chain transfer agent, commonly referred to as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent. Its molecular formula is C10H13NO4S3, and it has a molecular weight of 307.41 g/mol . The compound features several functional groups, including a carboxylic acid, a cyano group, and a trithiocarbonate moiety, which contribute to its amphiphilic properties, allowing it to dissolve in both aqueous and organic media .

This compound plays a crucial role in controlling the polymerization processes of various monomers, including acrylic acids, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides. Its ability to regulate chain growth results in polymers with well-defined molecular weights and low polydispersities .

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid is primarily utilized in RAFT polymerization. The mechanism involves the reversible addition of radicals to the trithiocarbonate group, facilitating controlled growth of polymer chains. This process allows for the synthesis of polymers with specific architectures and functionalities. Additionally, this compound can participate in photoinduced electron transfer reactions, enhancing its versatility in polymer chemistry .

Research indicates that 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid exhibits significant biological activities. It has been implicated in various therapeutic applications due to its potential antimicrobial, antitumor, antiviral, and antifungal properties. These characteristics make it a valuable candidate for drug development and medicinal chemistry . Furthermore, it has been shown to protect double-stranded RNA from degradation by gut nucleases, suggesting potential applications in gene therapy.

The synthesis of 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid typically involves the reaction of precursor compounds through RAFT polymerization techniques. While detailed synthetic routes are not extensively documented in public literature, general methods for synthesizing RAFT agents include the reaction of dithioesters with appropriate monomers under controlled conditions. The compound can also be synthesized via aqueous solution polymerization methods that enhance its solubility and applicability in various environments .

The primary application of 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid lies in its use as a chain transfer agent in free radical polymerization. This enables the production of polymers with tailored properties for use in coatings, adhesives, and biomedical materials. Its amphiphilic nature also allows it to be utilized in formulations requiring both hydrophilic and hydrophobic characteristics . Additionally, due to its biological activities, it may have potential applications in pharmaceuticals and biomedicine.

Interaction studies involving 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid focus on its role as a chain transfer agent and its effects on polymer properties during synthesis. These studies often evaluate how varying concentrations of the compound influence molecular weight distribution and polymer morphology. Further research is needed to fully understand its interactions at the molecular level and how these affect its biological activities.

Several compounds share structural or functional similarities with 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Carboxyethyl thiol | C4H8O2S | Contains a carboxylic acid group; used in various organic syntheses |

| Dithioester | CnH2nS2 | Commonly used as RAFT agents; simpler structure than trithiocarbonates |

| Thiazolidinedione | C3H5NOS | Exhibits biological activity; used in diabetes treatment |

Uniqueness: The uniqueness of 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid lies in its trithiocarbonate structure which enhances its efficiency as a RAFT agent compared to simpler dithioesters. Its amphiphilic nature also differentiates it from other similar compounds by allowing for broader solubility profiles and applications in both hydrophilic and hydrophobic environments .